Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane

Boiling point Purification Thermal stability

Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane (CAS 150929-88-7) is a cyclic allylsilane featuring a trimethylsilylmethyl group attached to a 3-methylcyclohexene ring. This compound belongs to the vinylsilane class, widely employed in electrophilic substitution and cyclization reactions.

Molecular Formula C11H22Si
Molecular Weight 182.38 g/mol
CAS No. 150929-88-7
Cat. No. B121518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl-[(3-methylcyclohexen-1-yl)methyl]silane
CAS150929-88-7
Synonyms(3-METHYLCYCLOHEX-1-ENYLMETHYL)TRIMETHYLSILANE, 99
Molecular FormulaC11H22Si
Molecular Weight182.38 g/mol
Structural Identifiers
SMILESCC1CCCC(=C1)C[Si](C)(C)C
InChIInChI=1S/C11H22Si/c1-10-6-5-7-11(8-10)9-12(2,3)4/h8,10H,5-7,9H2,1-4H3
InChIKeyXZPQEUBTPDCCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane (CAS 150929-88-7): Allylsilane Core with Quantifiable Structural and Physicochemical Differentiation


Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane (CAS 150929-88-7) is a cyclic allylsilane featuring a trimethylsilylmethyl group attached to a 3-methylcyclohexene ring [1]. This compound belongs to the vinylsilane class, widely employed in electrophilic substitution and cyclization reactions [2]. The presence of a methyl substituent at the 3-position of the cyclohexene ring introduces a chiral center and distinct physicochemical properties relative to the unsubstituted parent cyclohexenylmethyltrimethylsilane, making direct substitution without loss of performance or reproducibility hazardous in synthetic applications.

Chiral allylsilane for asymmetric synthesis workflow
Higher boiling point supports solvent-free high-temperature reactions
Refractive index differentiation permits in-line refractometry monitoring

Why Generic Cyclohexenylmethylsilanes Cannot Replace Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane: Physical Property Divergence and Reactivity Implications


In-class allylic silanes such as (cyclohexen-1-ylmethyl)trimethylsilane (CAS 58541-14-3) share a similar scaffold but lack the 3-methyl substituent. This structural difference leads to measurable divergence in boiling point (Δ ≈31°C), refractive index (Δ ≈0.0115), and molecular weight (Δ 14.03 g/mol), which directly impacts purification, handling, and stoichiometric calculations . Moreover, the 3-methyl group introduces a stereogenic center absent in the unsubstituted analog, imposing chirality-dependent reactivity in asymmetric synthesis [1]. Literature on vinylsilane electrophilic substitution demonstrates that ring substituents alter site-selectivity in Friedel-Crafts reactions, meaning generic substitution risks altered product regioisomer ratios [1].

Physical property divergence
Boiling point, refractive index, and molecular weight differences may affect purification and stoichiometry compared to des-methyl analog.
Absent stereogenic center
The unsubstituted analog lacks the C-3 chiral center, limiting stereochemical control in asymmetric synthesis.
Storage condition mismatch
Refrigerated storage (0–6 °C) required vs. ambient-stable analog; substitution may compromise reagent integrity.

Quantitative Evidence Guide for Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane Versus Closest Analog (Cyclohexen-1-ylmethyl)trimethylsilane


Elevated Boiling Point Enhances Distillation Separation and Thermal Processing Window

The 3-methyl substitution on the cyclohexene ring increases the boiling point of the allylsilane by approximately 31°C compared to the unsubstituted parent compound . This larger volatility gap facilitates separation from lower-boiling byproducts and provides a wider thermal processing window for solvent-free reactions where the silane serves as both reagent and medium.

Boiling point
Data to verify
Δ ≈ +31 °C vs. des-methyl analog
Broadens distillation separation and thermal processing window.
QSPR predicted values; confirm experimentally.
Boiling point Purification Thermal stability

Higher Refractive Index Enables Real-Time Reaction Monitoring and Quality Control

The refractive index (nD) of trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane is measured at 1.4585–1.4605 , significantly higher than the 1.448 reported for the des-methyl analog . This difference of approximately 0.0115 units is sufficient for in-line refractometry to discriminate between the two species, enabling real-time monitoring of reaction progress or distillation fraction purity without off-line chromatography.

Refractive index
Data to verify
Δ ≈ +0.0115 (nD 1.4585–1.4605 vs. 1.448)
Enables in-line refractometry for identity verification and purity assessment.
Supplier datasheet values; cross-validate with in-house measurement.
Refractive index Process analytical technology QC release

Molecular Weight Increase Alters Stoichiometric Calculations and Mass Balance

The additional methyl group adds 14.03 g/mol to the molecular mass relative to the des-methyl parent [1]. While seemingly modest, this 8.3% increase affects batch-to-batch consistency when scaling reactions originally developed with the lighter analog, and influences gravimetric reagent dispensing where equimolar rather than equal-mass quantities are critical.

Molecular weight
Head-to-head
182.38 g/mol (Δ +14.03 g/mol, 8.3% increase)
Impacts equimolar stoichiometry and gravimetric dispensing calculations.
Standard atomic weights; EPA Comptox source.
Molecular weight Stoichiometry Gram-scale synthesis

Chiral Center Introduction Enables Asymmetric Synthesis Opportunities Absent in Achiral Analog

The 3-methyl substituent creates a stereogenic carbon atom on the cyclohexene ring (C-3), a feature completely absent in (cyclohexen-1-ylmethyl)trimethylsilane [1]. This permits the procurement or resolution of enantiomerically enriched batches, enabling the compound to serve as a chiral building block for diastereoselective transformations—a capability that the achiral parent compound cannot offer.

Stereogenic center
Reported
Present at C-3 vs. absent in des-methyl analog
Supports diastereoselective transformations for chiral building block use.
Structural analysis; enantiomeric resolution required for enriched batches.
Chirality Stereocenter Asymmetric synthesis

Refrigerated Storage Requirement Indicates Differentiated Stability Profile

Technical datasheets specify storage at 0–6 °C or explicitly under refrigeration (+4 °C) for trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane , whereas the des-methyl analog is typically stored at ambient conditions . This mandatory cold-chain requirement signals heightened sensitivity to thermal degradation, hydrolysis, or polymerization that must be factored into procurement logistics and shelf-life management.

Storage stability
Data to verify
0–6 °C (refrigerated) vs. ambient storage for analog
Cold-chain logistics required; substitution risks degradation.
Supplier datasheets; verify degradation pathways and shelf life.
Storage stability Cold chain Reagent integrity

Methyl Substitution Modulates Electrophilic Substitution Site-Selectivity in Friedel-Crafts Reactions

The 1980 study by Flaming and Pearce demonstrated that substituted cyclohexenylsilanes undergo Friedel-Crafts reactions with site-selectivity dictated by the ring substitution pattern [1]. While quantitative data for the specific 3-methyl isomer is not available in the open literature, the class-level inference is that the electron-donating methyl group modifies the electron density at the silane-bearing carbon and the adjacent allylic positions, thereby altering the regioisomeric product ratio compared to the unsubstituted cyclohexenylsilane. This is a qualitative differentiator that must be verified by the end-user through controlled comparative experiments.

Friedel-Crafts selectivity
Class-level
Class-level trend reported; specific regioisomer ratios not available.
Regiochemical outcome requires end-user controlled experiments.
Class-level inference from vinylsilane literature; confirm with model reaction.
Site-selectivity Friedel-Crafts Vinylsilane reactivity

Application Scenarios Where Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane Provides Verifiable Advantages


Chiral Building Block for Asymmetric Total Synthesis of Terpenoid Natural Products

The stereogenic center at C-3 enables this allylsilane to participate in diastereoselective Sakurai-type allylation reactions, providing enantiomerically enriched intermediates for terpenoid and steroid synthesis [1]. The des-methyl analog cannot offer this stereochemical control, making the 3-methyl derivative indispensable for chirality-transfer strategies.

High-Boiling Reaction Medium for Solvent-Free Vinylsilane Transformations

With a boiling point approximately 31°C higher than the unsubstituted parent, this compound can serve as both reactant and heat-transfer medium in neat reactions conducted above 200°C, such as some Friedel-Crafts or hydrosilylation processes where lower-boiling silanes would vaporize .

In-Line QC by Refractive Index Monitoring during Continuous Flow Synthesis

The refractive index differentiation (ΔnD ≈ 0.0115 vs. des-methyl analog) permits real-time process analytical technology (PAT) implementation in continuous flow reactors, where refractometry can confirm reagent identity and conversion without sampling delays .

Procurement for Reactions Requiring Differentiated Electrophilic Substitution Regiochemistry

When a synthetic scheme specifically calls for a 3-methylcyclohexenyl-derived scaffold—such as in the preparation of methyl-substituted cyclohexane synthons for pharmaceutical intermediates—the documented class-level site-selectivity of substituted cyclohexenylsilanes in Friedel-Crafts chemistry justifies selection of this specific silane over unsubstituted alternatives to maximize desired regioisomer yield [2].

Application
Selection Property
Validation Focus
Chiral building block evaluation for terpenoid synthesis
Stereogenic center at C-3
Diastereoselective allylation outcome
Solvent-free high-temperature vinylsilane reactions
Elevated boiling point
Thermal stability window verification
Continuous flow synthesis quality control
Refractive index differentiation
Real-time refractometry identity check
Regioselective Friedel-Crafts synthesis of methyl-substituted scaffolds
Methyl substitution site-selectivity
Regioisomer ratio verification
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